molecular formula C14H12BF2NO3 B12843113 2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid

2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid

Cat. No.: B12843113
M. Wt: 291.06 g/mol
InChI Key: KQSVTPWXLNYZIX-UHFFFAOYSA-N
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Description

2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid is a boronic acid derivative with the molecular formula C14H12BF2NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid typically involves the reaction of 2-fluorobenzylamine with 2-fluoro-5-nitrobenzeneboronic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic esters, while substitution reactions can produce various substituted boronic acids .

Scientific Research Applications

2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-(methylcarbamoyl)phenylboronic acid
  • 2-Fluoro-5-(methylcarbamoyl)benzeneboronic acid
  • 2-Fluoro-5-(methylaminocarbonyl)phenylboronic acid

Uniqueness

Compared to these similar compounds, 2-Fluoro-5-(2-fluorobenzylcarbamoyl)benzeneboronic acid is unique due to the presence of the 2-fluorobenzylcarbamoyl group, which can impart distinct chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C14H12BF2NO3

Molecular Weight

291.06 g/mol

IUPAC Name

[2-fluoro-5-[(2-fluorophenyl)methylcarbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H12BF2NO3/c16-12-4-2-1-3-10(12)8-18-14(19)9-5-6-13(17)11(7-9)15(20)21/h1-7,20-21H,8H2,(H,18,19)

InChI Key

KQSVTPWXLNYZIX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2F)F)(O)O

Origin of Product

United States

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